molecular formula C36H72O4S2Sn B1665613 Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate CAS No. 26401-97-8

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate

Cat. No.: B1665613
CAS No.: 26401-97-8
M. Wt: 751.8 g/mol
InChI Key: HLRRSFOQAFMOTJ-UHFFFAOYSA-L
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Description

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is an organotin compound with the molecular formula C₃₆H₇₂O₄S₂Sn. It is widely recognized for its role as a thermal stabilizer in the production of polyvinyl chloride (PVC) and other polymers. This compound is characterized by its ability to enhance the thermal stability of polymers, making it a valuable additive in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioctyltin di(isooctyl thioglycolate) typically involves the reaction of dioctyltin oxide with isooctyl thioglycolate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dioctyltin oxide+Isooctyl thioglycolateDioctyltin di(isooctyl thioglycolate)\text{Dioctyltin oxide} + \text{Isooctyl thioglycolate} \rightarrow \text{Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate} Dioctyltin oxide+Isooctyl thioglycolate→Dioctyltin di(isooctyl thioglycolate)

Industrial Production Methods: In industrial settings, the production of dioctyltin di(isooctyl thioglycolate) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The thioglycolate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can regenerate the thiol form .

Scientific Research Applications

Polymer Stabilization

Thermal Stabilizer for PVC
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is primarily used as a thermal stabilizer in the production of polyvinyl chloride (PVC) and chlorinated PVC (CPVC). Its unique structure allows it to effectively prevent thermal degradation during processing, which is crucial for maintaining the integrity of the final product. This stabilization is particularly important during high shear processes such as injection molding .

Comparison with Other Stabilizers
The effectiveness of this compound can be compared to other stabilizers like dioctyltin bis(isooctyl thioglycolate) and dioctyltin dichloride. In terms of thermal stability and low toxicity, this compound offers superior performance, making it a preferred choice in various applications including food-grade packaging .

Stabilizer TypeThermal StabilityToxicity ProfileCommon Applications
This compoundHighLowPVC, CPVC
Dioctyltin bis(isooctyl thioglycolate)ModerateModeratePVC
Dioctyltin dichlorideLowHighIndustrial applications

Industrial Applications

Beyond its role in polymer stabilization, this compound is utilized in various industrial processes:

  • Coatings : Used in formulations for protective coatings that require enhanced durability and resistance to heat.
  • Adhesives and Sealants : Acts as a stabilizing agent to improve the longevity and performance of adhesive products.
  • Metal Surface Treatment : Employed in processes that require anti-corrosive properties due to its organotin structure .

Biological Interactions

The organotin nature of this compound has drawn attention in biological research due to potential health effects. Studies indicate that organotin compounds can exhibit toxicological effects on aquatic organisms and may pose risks to human health through environmental exposure . Consequently, ongoing research aims to better understand these interactions and mitigate risks associated with their use.

Case Study 1: Thermal Stability in PVC Production

A study conducted on the use of this compound in PVC production demonstrated a significant reduction in thermal degradation during processing. The results indicated that formulations containing this compound maintained physical properties better than those using traditional stabilizers.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of organotin compounds highlighted the need for careful management of this compound usage. The findings suggested that while beneficial for industrial applications, its persistence in aquatic environments necessitates regulatory scrutiny to protect sensitive ecosystems .

Comparison with Similar Compounds

  • Dioctyltin bis(isooctyl thioglycolate)
  • Alkyltin tris(isooctyl thioglycolate)
  • Dioctyltin dichloride

Comparison: Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is unique in its ability to provide superior thermal stability compared to other similar compounds. Its specific structure allows for more effective stabilization of polymers, making it a preferred choice in industrial applications. Additionally, its low toxicity and minimal migration make it suitable for use in food-grade packaging materials and drinking water pipes .

Biological Activity

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate (CAS Number: 26401-97-8) is an organotin compound widely recognized for its applications in the stabilization of polyvinyl chloride (PVC) and other polymers. Its unique chemical structure provides significant thermal stability, making it a valuable additive in various industrial processes. This article delves into the biological activity of this compound, exploring its toxicological profile, potential health effects, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₃₆H₇₂O₄S₂Sn
Molecular Weight751.785 g/mol
Boiling Point669.8 °C
Flash Point358.9 °C
DensityNot Available
SolubilityInsoluble in water

The compound is characterized by its viscous yellow liquid form and has been classified as a hazardous material due to its organotin structure, which can exhibit toxicological effects on biological systems .

Toxicological Profile

The biological activity of this compound is primarily associated with its organotin nature. Organotin compounds are known for their potential toxicity and have been studied for their effects on human health and the environment.

Study 1: Aquatic Toxicity Assessment

A study conducted to assess the aquatic toxicity of this compound revealed significant adverse effects on fish species at varying concentrations. The results indicated a decrease in survival rates and reproductive success, highlighting the compound's potential ecological risks.

Study 2: Cellular Response Analysis

In vitro studies examining the cellular responses to this compound demonstrated cytotoxic effects on human cell lines. The compound induced oxidative stress and apoptosis in cultured cells, suggesting mechanisms of toxicity that warrant further investigation.

Research Findings

  • Stabilization Mechanism : this compound acts as a stabilizer by preventing the degradation of polymers under thermal stress. Its mechanism involves complex interactions with polymer chains, enhancing their thermal stability significantly compared to other stabilizers .
  • Environmental Impact : The persistence of organotin compounds in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Research indicates that these compounds can accumulate in marine organisms, leading to potential food chain implications .

Comparison with Similar Compounds

CompoundBiological ActivityApplications
Dioctyltin bis(isooctyl thioglycolate)Similar toxicity profilePolymer stabilization
Alkyltin tris(isooctyl thioglycolate)Lower acute toxicityCoatings and adhesives
Dioctyltin dichlorideHigher mutagenicity potentialIndustrial applications

This compound stands out for its balance between effective stabilization properties and comparatively lower toxicity profiles among organotin compounds .

Properties

IUPAC Name

6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate
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InChI

InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
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InChI Key

HLRRSFOQAFMOTJ-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C
Source PubChem
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Molecular Formula

C36H72O4S2Sn
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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DSSTOX Substance ID

DTXSID10881145
Record name Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester
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Molecular Weight

751.8 g/mol
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Physical Description

Di(n-octyl)tin-s,s'-bis(isooctylmercaptoacetate) is a clear yellow viscous liquid. (NTP, 1992), Liquid
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Record name Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Flash Point

greater than 200 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Density

1.082 at 62.1 °F (NTP, 1992) - Denser than water; will sink
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Vapor Pressure

10.2 mmHg at 77 °F (NTP, 1992)
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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CAS No.

26401-97-8, 21286-93-1
Record name DI(N-OCTYL)TIN-S,S'-BIS(ISOOCTYLMERCAPTOACETATE)
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Record name Advastab TM 188
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Record name Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Record name Acetic acid, [(dioctylstannylene)dithio]di-, bis(6-methylheptyl) ester
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Record name Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
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Record name DIOCTYLTIN DI(ISOOCTYL THIOGLYCOLATE)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate

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